molecular formula C10H12ClNO3S B15111109 Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide CAS No. 56799-39-4

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide

Cat. No.: B15111109
CAS No.: 56799-39-4
M. Wt: 261.73 g/mol
InChI Key: NAQFNWLMABSPOE-UHFFFAOYSA-N
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Description

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is a sulfone-containing heterocyclic compound characterized by a tetrahydrothiophene ring system with two sulfonyl oxygen atoms (1,1-dioxide) at the 1-position. The molecule features a hydroxyl group at the 3-position and a 2-chlorophenyl-substituted amino group at the 4-position. This structural combination imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological activity. For example, derivatives of tetrahydrothiophene-1,1-dioxides are often studied for their pharmacological and agrochemical applications due to their hydrogen-bonding capabilities and metabolic stability .

Properties

CAS No.

56799-39-4

Molecular Formula

C10H12ClNO3S

Molecular Weight

261.73 g/mol

IUPAC Name

4-(2-chloroanilino)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C10H12ClNO3S/c11-7-3-1-2-4-8(7)12-9-5-16(14,15)6-10(9)13/h1-4,9-10,12-13H,5-6H2

InChI Key

NAQFNWLMABSPOE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1(=O)=O)O)NC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide typically involves the reaction of thiophene derivatives with chlorinated aromatic amines under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction. For instance, the reaction might involve the use of palladium catalysts in a solvent like dimethylformamide (DMF) to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize waste and maximize efficiency, often involving automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound might induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide, highlighting differences in substituents, molecular properties, and toxicity profiles:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Toxicity (LD₅₀, Intraperitoneal, Mouse) Key Features
This compound 4-(2-chlorophenyl)amino, 3-OH C₁₀H₁₁ClNO₃S 260.77 Not reported Unique 2-chlorophenylamino group; potential hydrogen-bonding interactions.
Thiophene-3-ol, tetrahydro-, 1,1-dioxide 3-OH C₄H₈O₃S 136.18 3500 mg/kg Simplest analog; lacks amino/aryl groups; low acute toxicity.
Thiophene-3-ol, tetrahydro-4-amino-, 1,1-dioxide 4-NH₂, 3-OH C₄H₉NO₃S 151.20 140 mg/kg Amino substitution increases toxicity 25-fold vs. non-amino analog.
Thiophene-3-ol, tetrahydro-4-(1-piperidinyl)-, 1,1-dioxide 4-piperidinyl, 3-OH C₉H₁₅NO₃S 241.29 Not reported Bulky piperidinyl group; may enhance lipophilicity.
3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide 4-(isobutylamino), 3-(4-ClPh-SO₂) C₁₄H₂₀ClNO₄S₂ 382.90 Not reported Sulfonyl and branched alkylamino groups; agrochemical relevance.

Key Observations:

Substituent Effects on Toxicity: The addition of an amino group (e.g., tetrahydro-4-amino- analog) drastically reduces the LD₅₀ from 3500 mg/kg to 140 mg/kg, indicating heightened toxicity likely due to metabolic activation or interaction with biological targets . The 2-chlorophenylamino group in the target compound may similarly modulate toxicity, though its steric bulk could mitigate reactivity compared to simpler amines.

The target compound’s 3-OH and 4-amino groups may form intermolecular hydrogen bonds, as observed in related sulfolane derivatives .

Synthetic and Structural Challenges :

  • The tetrahydrothiophene-1,1-dioxide core is prone to ring puckering, as described by Cremer and Pople’s coordinates . Substituents like the 2-chlorophenyl group may stabilize specific puckered conformations, affecting molecular recognition.

Biological Activity

Thiophene-3-ol, 4-[(2-chlorophenyl)amino]tetrahydro-, 1,1-dioxide is a compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, making it a candidate for further research in therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and potential mechanisms of action.

  • Molecular Formula : C10H12ClNO3S
  • Molar Mass : 261.73 g/mol
  • CAS Number : 35895-28-4

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to thiophene-3-ol have shown promising results in inhibiting cancer cell proliferation. A notable study indicated that derivatives with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines, including HeLa and HCT-15 cells. The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
Thiophene derivativeHeLa5.0Inhibition of tubulin polymerization
Thiophene derivativeHCT-157.5Cell cycle arrest

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. Research indicates that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. A study demonstrated that a related compound exhibited an affinity value of −7.86 kcal/mol towards COX-2, suggesting significant anti-inflammatory potential .

The biological activity of thiophene-3-ol is attributed to its ability to interact with specific molecular targets:

  • Tubulin Interaction : Compounds with thiophene moieties often bind to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
  • COX Inhibition : Inhibition of COX enzymes reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.
  • Cell Cycle Regulation : Many thiophene derivatives induce cell cycle arrest by modulating signaling pathways associated with cell proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of thiophene derivatives:

  • Study on Anticancer Activity :
    • Researchers synthesized a series of thiophene derivatives and tested them against various cancer cell lines.
    • Results showed that certain derivatives had over 90% inhibition of cell proliferation in NCI-H23 (lung cancer) and DU-145 (prostate cancer) cells.
  • Study on Anti-inflammatory Activity :
    • A derivative was tested in animal models for its anti-inflammatory effects.
    • The results indicated a significant reduction in inflammation markers compared to control groups.

Q & A

Q. Table 1: Toxicity Comparison of Analogs

Compound (CAS)LD₅₀ (mg/kg)Test ModelReference
13031-76-0 (C3-OH)3500Mouse
55261-00-2 (C4-NH₂)140Mouse

Q. Table 2: SAR of 5-HT₁ₐ Affinity

SubstituentKi (nM)Biological ActivityReference
2-Pyrimidinylpiperazinyl10CAR inhibition (AB₅₀ 39 mg/kg)
2-ChlorophenylaminoPendingHypothesized partial agonist

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